N-(3-chloro-4-methylphenyl)-2-((1-(3-(dimethylamino)propyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide
Description
N-(3-chloro-4-methylphenyl)-2-((1-(3-(dimethylamino)propyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is a synthetic acetamide derivative featuring:
- A hexahydroquinazolinone core (2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl).
- A thioether linkage (-S-) connecting the acetamide group to the heterocyclic core.
- A 3-(dimethylamino)propyl substituent at position 1 of the quinazoline ring.
- A 3-chloro-4-methylphenyl moiety as the N-substituent of the acetamide.
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-[[1-[3-(dimethylamino)propyl]-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29ClN4O2S/c1-15-9-10-16(13-18(15)23)24-20(28)14-30-21-17-7-4-5-8-19(17)27(22(29)25-21)12-6-11-26(2)3/h9-10,13H,4-8,11-12,14H2,1-3H3,(H,24,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLCDLVPUVCLUOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCCC3)CCCN(C)C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chloro-4-methylphenyl)-2-((1-(3-(dimethylamino)propyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This compound features a complex structure that includes a chloro-substituted aromatic ring and a hexahydroquinazoline moiety, which may contribute to its pharmacological properties.
The molecular formula of this compound is , with a molecular weight of approximately 435.0 g/mol. The detailed structural characteristics can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C21H27ClN4O2S |
| Molecular Weight | 435.0 g/mol |
| CAS Number | 898434-18-9 |
Biological Activity Overview
Research indicates that compounds with similar structural features often exhibit various biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The following sections will detail specific findings related to the biological activity of this compound.
Anticancer Activity
Preliminary studies suggest that this compound may possess significant anticancer properties. For instance:
- Cell Line Studies : In vitro assays have been conducted using various cancer cell lines such as HeLa and A549. Compounds structurally related to this compound have shown IC50 values ranging from 80 nM to 200 nM against these cell lines . This suggests a potential for this compound to inhibit cell proliferation effectively.
- Mechanism of Action : The mechanism by which this compound exerts its anticancer effects may involve the inhibition of tubulin polymerization. Similar compounds have demonstrated the ability to disrupt microtubule dynamics in cancer cells, leading to cell cycle arrest and apoptosis .
Antimicrobial Activity
Compounds containing similar functional groups have also been evaluated for their antimicrobial properties:
- Broad-Spectrum Activity : Research indicates that related compounds exhibit activity against a range of bacterial strains. The potential for this compound to act against both Gram-positive and Gram-negative bacteria is an area of ongoing investigation.
Structure–Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
- Substituent Effects : Modifications to the aromatic ring and the hexahydroquinazoline structure can significantly influence the potency and selectivity of the compound against various biological targets. For example, introducing electron-donating groups on the phenyl ring has been associated with increased anticancer activity .
Case Studies
A few notable studies have highlighted the biological activities of structurally similar compounds:
- Study on Quinazoline Derivatives : A study published in the Journal of Medicinal Chemistry demonstrated that certain quinazoline derivatives exhibited potent inhibitory effects on receptor tyrosine kinases involved in cancer progression . These findings underscore the relevance of structural analogs in assessing potential therapeutic applications.
- Antiproliferative Effects : In research assessing various derivatives against melanoma cell lines (A375 and M14), compounds with similar scaffolds showed IC50 values as low as 1.1 nM . This emphasizes the potential efficacy of modifications within this chemical class.
Comparison with Similar Compounds
Structural Analogues
N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (6m)
- Core Differences: Replaces the hexahydroquinazolinone with a triazole ring.
- Functional Groups : Features a naphthalenyloxy-methyl group and a 4-chlorophenyl acetamide substituent.
- Synthesis : Synthesized via 1,3-dipolar cycloaddition between azide and alkyne precursors, contrasting with the likely nucleophilic substitution used for the target compound .
- Spectroscopic Data : IR peaks at 1678 cm⁻¹ (C=O) and 785 cm⁻¹ (C–Cl) align with shared acetamide and chloroaryl motifs .
N-[(2,4-Dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide (1)
- Core Differences: Contains a planar quinazoline-2,4-dione core instead of a saturated hexahydroquinazolinone.
- Substituents: Lacks the thioether linkage and dimethylaminoalkyl chain.
2-Substituted-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamides
- Core Differences: Aromatic quinazolin-4-one core vs. the partially saturated hexahydroquinazolinone.
- Substituents: Varied 2-phenyl groups and ethylamino/arylthio side chains.
Key Structural and Functional Differences
Pharmacological and Physicochemical Considerations
- Thioether vs. Ether/Oxygen Linkages : The thioether group in the target compound could increase lipophilicity and alter metabolic stability relative to oxygen-linked analogues .
- Dimethylaminopropyl Chain: This substituent likely enhances solubility in physiological environments, a critical factor for bioavailability compared to purely hydrophobic analogues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
